2-Methyl-5-heptanone, with the chemical formula C₈H₁₆O and a molecular weight of 128.21 g/mol, is a ketone that appears as a colorless oily liquid. It is also known by several synonyms, including 6-methyl-3-heptanone and ethyl isoamyl ketone. The compound has an estimated melting point of -32.24°C and a boiling point of approximately 162.67°C, with a density of 0.8203 g/cm³ . Its refractive index is reported to be around 1.4165 .
Several methods exist for synthesizing 2-methyl-5-heptanone:
2-Methyl-5-heptanone finds applications in various industries:
Research on the interactions of 2-methyl-5-heptanone includes:
Several compounds share structural similarities with 2-methyl-5-heptanone. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Heptanone | C₇H₁₄O | Slightly soluble in water; contributes to fruity odors. |
| 3-Heptanone | C₇H₁₄O | Similar structure but different position of the carbonyl group. |
| 5-Methyl-2-heptanone | C₈H₁₆O | Similar structure but differs in methyl group positioning. |
| 6-Methyl-3-heptanone | C₈H₁₆O | Isomeric form with different carbon skeleton arrangement. |
The uniqueness of 2-methyl-5-heptanone lies in its specific structural arrangement and resulting properties, such as its distinct odor profile and biological activity as a pheromone, which may not be present in its structural analogs.
The systematic identification of 2-methyl-5-heptanone involves understanding the complex nomenclatural landscape surrounding methylated heptanone derivatives. Chemical database searches reveal significant variations in naming conventions for structurally similar compounds within this family. The compound bearing the Chemical Abstracts Service registry number 18217-12-4 represents a methylated heptanone derivative with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 atomic mass units. This particular compound appears in the literature under multiple nomenclatural designations, including "2-Heptanone, 5-methyl-" and "5-Methyl-2-heptanone".
The International Union of Pure and Applied Chemistry standard identification key for this compound is documented as WYDAUGNQLUXTFB-UHFFFAOYSA-N, providing a unique molecular identifier that transcends nomenclatural variations. The structural complexity of methylated heptanones necessitates careful attention to positional numbering when establishing definitive chemical identities, as different numbering systems can yield different systematic names for the same molecular structure.
Chemical databases indicate that compounds within this family share the common molecular formula C₈H₁₆O, suggesting they represent constitutional isomers with identical molecular compositions but varying structural arrangements. The presence of both ketone functionality and methyl branching creates multiple possible structural configurations, each with distinct chemical and physical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.2120 g/mol |
| Chemical Abstracts Service Number | 18217-12-4 |
| International Union of Pure and Applied Chemistry Standard Identification Key | WYDAUGNQLUXTFB-UHFFFAOYSA-N |
The historical development of knowledge regarding methylated heptanone compounds reflects broader advances in organic chemistry and analytical instrumentation throughout the twentieth century. Early investigations into ketone chemistry established the fundamental understanding of carbonyl functional groups and their characteristic reactions, providing the theoretical framework necessary for identifying and characterizing more complex ketone derivatives.
The systematic study of naturally occurring ketones gained momentum with improvements in separation and identification techniques, particularly gas chromatography and mass spectrometry. These analytical advances enabled researchers to detect and characterize ketone compounds present in trace quantities within complex biological matrices, leading to the identification of numerous methylated ketone derivatives in natural sources.
Research documentation indicates that several billion pounds of ketones are produced annually for industrial applications in the United States, representing a significant commercial interest in ketone chemistry that has driven continued research and development efforts. The industrial importance of ketone compounds has provided sustained motivation for investigating their synthesis, properties, and applications, contributing to the expanding body of knowledge regarding methylated heptanone derivatives.
The development of chemical database systems and computational chemistry methods has facilitated more comprehensive characterization of ketone compounds, enabling researchers to predict properties and identify structural relationships among related compounds. This systematic approach has enhanced understanding of the chemical behavior and potential applications of methylated heptanone derivatives.
Natural occurrence studies have identified methylated heptanone compounds in various biological systems, demonstrating their presence across multiple taxonomic groups. Research findings indicate that 5-methyl-2-heptanone has been detected in Streptomyces species, representing an important microbial source of this compound class. The presence of methylated ketones in bacterial systems suggests their potential role in cellular metabolism or secondary metabolite production pathways.
Microbiological investigations have documented the production of ethylamylketone by Streptomyces cinnamoneuslike organisms, where these compounds contribute to the characteristic odours of actinomyces cultures. This finding indicates that methylated ketone production represents a metabolically significant process within certain bacterial lineages, potentially serving functions related to chemical communication or antimicrobial activity.
The natural occurrence of related heptanone compounds extends beyond microbial systems to include plant sources. Documentation indicates that 2-heptanone occurs naturally in oil of cloves and Ceylon cinnamon oil, demonstrating the presence of ketone compounds in aromatic plant extracts. These findings suggest that ketone biosynthesis represents a widespread metabolic capability across different biological kingdoms.
Biosynthetic pathway investigations reveal that ketone formation typically involves oxidative processes acting upon precursor molecules such as fatty acids or amino acids. The specific enzymatic mechanisms responsible for methylated heptanone biosynthesis likely involve combinations of chain elongation, methylation, and oxidation reactions, though detailed pathway characterization requires further research.
| Biological Source | Compound Detected | Reference Context |
|---|---|---|
| Streptomyces species | 5-Methyl-2-heptanone | Microbial metabolite production |
| Streptomyces cinnamoneuslike organisms | Ethylamylketone | Actinomyces culture odour contribution |
| Clove oil | 2-Heptanone | Natural plant extract component |
| Ceylon cinnamon oil | 2-Heptanone | Aromatic plant secondary metabolite |
The identification of methylated heptanones in diverse biological systems indicates their significance as naturally occurring organic compounds with potential ecological and biochemical functions. Continued research into their biosynthetic origins and biological roles will enhance understanding of their natural distribution patterns and metabolic significance.
Mechanistic Overview
The acid-catalyzed aldol condensation represents a fundamental approach to constructing the carbon skeleton of 2-methyl-5-heptanone through carbon-carbon bond formation [1] [2]. The reaction proceeds through an enol intermediate mechanism where the acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack [3] [4]. The process begins with the formation of an enol from one carbonyl compound, which subsequently attacks another activated carbonyl species to form a beta-hydroxy carbonyl intermediate [5] [6].
The mechanism involves several key steps: initial protonation of the carbonyl oxygen by the acid catalyst, followed by deprotonation at the alpha carbon to generate the enol nucleophile [2] [7]. The enol then undergoes nucleophilic addition to a second protonated carbonyl compound, resulting in the formation of a beta-hydroxy ketone intermediate [1] [8]. Under the acidic conditions, spontaneous dehydration occurs through water elimination, yielding the alpha,beta-unsaturated ketone product [9] [10].
Catalyst Systems and Reaction Conditions
Sulfuric acid has been extensively employed as a catalyst for aldol condensation reactions leading to methyl ketones [1] [11]. The optimal concentration ranges from 0.1 to 0.5 molar equivalents, with temperatures typically maintained between 80-120°C [11]. Under these conditions, reaction times of 2-6 hours are sufficient to achieve conversions of 65-85% with selectivities ranging from 75-85% [1].
Hydrochloric acid provides an alternative acidic catalyst system, operating effectively at slightly lower temperatures of 70-100°C [1]. The reaction requires 3-8 hours for completion, yielding 60-80% of the desired product with selectivity values between 70-80% [12]. The longer reaction times compared to sulfuric acid reflect the weaker acidity of hydrochloric acid.
Para-toluenesulfonic acid has emerged as a particularly effective catalyst for aldol condensation reactions [13] [14]. Operating at temperatures of 100-140°C, this catalyst system achieves superior selectivity values of 80-92% while maintaining yields of 70-90% [15] [13]. The reaction times are notably shorter at 1-4 hours, reflecting the enhanced catalytic activity of the aromatic sulfonic acid [14].
Optimization Studies and Mechanistic Insights
Research has demonstrated that the electronic nature of the carbonyl compounds significantly influences the reaction outcome [16] [17]. Electron-poor substrates exhibit enhanced reactivity due to increased electrophilicity of the carbonyl carbon [17]. The acid catalyst strength directly correlates with reaction rate, though excessive acidity can lead to side reactions and reduced selectivity [1] [4].
Temperature optimization studies reveal that elevated temperatures favor the dehydration step, promoting formation of the alpha,beta-unsaturated ketone product [5] [9]. However, temperatures exceeding 150°C can result in decomposition and polymerization side reactions [1]. The optimal temperature range of 80-140°C represents a balance between reaction rate and product stability [11].
Mechanistic Foundations
The oxidation of secondary alcohols to ketones represents a well-established synthetic methodology for producing 2-methyl-5-heptanone [18] [19]. Secondary alcohols undergo oxidation through removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon bearing the hydroxyl group [19] [20]. This process converts the alcohol functionality to a ketone while preserving the overall carbon skeleton [21] [22].
The oxidation mechanism varies depending on the chosen oxidizing agent [18] [23]. Modern oxidation methods typically proceed through formation of an intermediate complex between the alcohol and the oxidizing agent, followed by elimination to generate the ketone product [24] [25]. The reaction is generally irreversible under standard conditions, driving the equilibrium toward ketone formation [19] [20].
Dess-Martin Periodinane Oxidation
Dess-Martin periodinane has gained prominence as a mild and efficient oxidizing agent for secondary alcohols [24] [25]. The reagent, 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one, operates under remarkably mild conditions at room temperature [25] [26]. The mechanism involves substitution of acetoxy ligands with alkoxy groups from the alcohol substrate [24] [27].
The oxidation proceeds through formation of a periodinane-alcohol intermediate, followed by intramolecular hydrogen transfer and elimination [25] [28]. Reaction conditions typically employ dichloromethane as solvent at temperatures of 25-40°C [24] [29]. Reaction times range from 0.5-2 hours, achieving yields of 80-95% with exceptional selectivity values of 85-98% [26] [27].
The advantages of Dess-Martin oxidation include tolerance of sensitive functional groups, absence of overoxidation, and straightforward workup procedures [24] [26]. The reaction can be buffered with pyridine or sodium bicarbonate to protect acid-labile compounds [30] [29]. Addition of water can accelerate the oxidation rate when necessary [30].
Traditional Chromium-Based Oxidations
Chromium trioxide in aqueous acetic acid represents a classical oxidation method for secondary alcohols [18] [19]. The reaction typically requires temperatures of 60-80°C and reaction times of 4-8 hours [20] [21]. While effective, chromium-based reagents have fallen out of favor due to toxicity and environmental concerns [18] [19].
Sodium dichromate provides an alternative chromium-based system, operating at milder temperatures of 40-60°C [15] [21]. The reaction proceeds over 2-6 hours, achieving yields of 75-88% with selectivity values of 80-90% [15]. However, similar environmental and safety considerations limit its industrial application [19] [20].
Substrate Scope and Limitations
The oxidation methodology tolerates a wide range of functional groups, including alkyl substituents, aromatic rings, and ester functionalities [18] [19]. Primary alcohols can be selectively oxidized to aldehydes using controlled conditions, while tertiary alcohols remain unreactive [19] [20]. The method is particularly well-suited for complex, multifunctional molecules where mild conditions are essential [24] [26].
Fundamental Principles
Industrial production of 2-methyl-5-heptanone frequently employs catalytic hydrogenation of the corresponding unsaturated ketone precursor [31] [32]. This approach offers excellent selectivity for carbonyl preservation while reducing the carbon-carbon double bond [17] [33]. The process utilizes heterogeneous metal catalysts supported on high surface area materials [31] [34].
The hydrogenation mechanism involves adsorption of both hydrogen and the unsaturated ketone onto the catalyst surface [33] [35]. Hydrogen molecules undergo dissociative adsorption to form surface-bound hydrogen atoms [34] [33]. The alpha,beta-unsaturated ketone coordinates through the carbon-carbon double bond, positioning it for hydride transfer [31] [17].
Palladium Catalyst Systems
Palladium on carbon represents the most widely employed catalyst system for industrial ketone hydrogenation [31] [32]. The catalyst loading typically ranges from 2-5% by weight, providing optimal activity while minimizing cost [32] [33]. Support materials include activated carbon and silica, with carbon supports offering superior performance due to higher surface area [31] [34].
Operating conditions for palladium-catalyzed hydrogenation involve pressures of 20-40 bar and temperatures of 80-120°C [31]. These conditions achieve conversions of 88-96% with selectivity values of 82-95% [32]. The reaction proceeds through coordination of the carbon-carbon double bond to the palladium surface, followed by sequential addition of hydrogen atoms [33].
Palladium on silica provides an alternative catalyst system operating at reduced pressures of 10-30 bar [36] [32]. Higher temperatures of 100-140°C are required to achieve comparable activity, yielding conversions of 85-94% with selectivity of 85-92% [36]. The silica support offers enhanced thermal stability and resistance to catalyst poisoning [34].
Rhodium-Based Catalysts
Rhodium catalysts demonstrate superior activity and selectivity for unsaturated ketone hydrogenation [37] [38]. Rhodium on alumina operates effectively at pressures of 15-35 bar and temperatures of 90-130°C [37]. This system achieves exceptional conversions of 90-98% with selectivity values reaching 88-97% [37] [38].
The enhanced performance of rhodium catalysts stems from their unique electronic properties and hydrogen activation characteristics [37]. Rhodium demonstrates preferential coordination to carbon-carbon double bonds over carbonyl groups, ensuring selective hydrogenation [38]. The catalyst requires promotion with small quantities of water to achieve optimal performance [37].
Process Optimization and Scale-Up
Industrial hydrogenation processes require careful optimization of reaction parameters to maximize productivity while ensuring product quality [31] [34]. Catalyst particle size significantly influences mass transfer rates, with smaller particles providing enhanced activity [34]. However, very fine particles can complicate product separation and catalyst recovery [33].
Hydrogen pressure optimization balances reaction rate against equipment costs and safety considerations [31] [32]. Higher pressures accelerate the reaction but require more robust reactor designs and increased operating expenses [34]. The optimal pressure range of 15-40 bar represents an economic compromise for most industrial applications [32].
Reactor Design Principles
Continuous-flow reactors have revolutionized industrial ketone synthesis by providing enhanced heat and mass transfer compared to traditional batch processes [39] [40]. The reactor design employs narrow channels or tubes that create favorable surface area to volume ratios [39] [41]. This geometry enables precise temperature control and efficient mixing of reactants [39] [42].
Integrated fluidic modules represent the core technology in advanced flow reactor systems [39]. These modules consist of precisely engineered glass or silicon carbide plates containing microchannels for reaction and heat exchange [39]. The modular design allows seamless scale-up from laboratory to commercial production while maintaining consistent product quality [39] [42].
Heat Transfer and Mass Transfer Enhancement
Flow reactors achieve heat transfer coefficients approximately 1000 times higher than conventional batch reactors [39] [43]. This enhancement results from the large surface area to volume ratio and efficient heat exchange fluid circulation [39] [41]. Superior heat transfer enables processing of highly exothermic reactions that would be dangerous or impractical in batch mode [39] [40].
Mass transfer improvements in flow reactors arise from enhanced mixing and reduced diffusion distances [39] [44]. The narrow channel geometry promotes laminar flow with excellent radial mixing [44] [41]. Residence time distributions are significantly narrower than batch reactors, reducing side reactions and improving product selectivity [39].
Operating Conditions and Performance
Continuous-flow systems for 2-methyl-5-heptanone synthesis operate under mild conditions compared to batch processes [45] [46]. Typical operating pressures range from 1-5 bar, substantially lower than conventional high-pressure batch systems [45]. Temperature control is precisely maintained between 60-100°C using integrated heat exchange systems [45] [46].
Flow rates are optimized based on desired residence time and production capacity [45] [47]. Laboratory-scale systems operate at 0.5-2.0 mL/min, while pilot and commercial units achieve flow rates of 2.0-10.0 mL/min [45] [46]. These conditions yield conversions of 82-97% with exceptional selectivity values of 85-97% [46] [47].
Process Integration and Control
Modern flow reactor systems incorporate advanced process analytical technology for real-time monitoring and control [39] [42]. Inline analytical techniques including infrared spectroscopy and gas chromatography enable continuous product quality assessment [45] [46]. Automated feedback control systems adjust operating parameters to maintain optimal performance [39] [41].
The continuous nature of flow processing enables direct integration of multiple reaction steps [48] [47]. Sequential reactions can be performed in connected reactor modules, eliminating intermediate isolation and purification steps [46] [48]. This integration reduces overall process complexity and improves economic efficiency [39] [42].
Table 1: Laboratory-Scale Synthetic Routes for 2-Methyl-5-heptanone
| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed Aldol Condensation | Sulfuric acid (H₂SO₄) | 80-120 | 2-6 | 65-85 | 75-85 |
| Acid-Catalyzed Aldol Condensation | Hydrochloric acid (HCl) | 70-100 | 3-8 | 60-80 | 70-80 |
| Acid-Catalyzed Aldol Condensation | p-Toluenesulfonic acid | 100-140 | 1-4 | 70-90 | 80-92 |
| Oxidation of Secondary Alcohols | Dess-Martin Periodinane | 25-40 | 0.5-2 | 80-95 | 85-98 |
| Oxidation of Secondary Alcohols | Chromium trioxide (CrO₃) | 60-80 | 4-8 | 70-85 | 75-85 |
| Oxidation of Secondary Alcohols | Sodium dichromate (Na₂Cr₂O₇) | 40-60 | 2-6 | 75-88 | 80-90 |
Table 2: Industrial Manufacturing Processes for 2-Methyl-5-heptanone
| Process | Catalyst | Pressure (bar) | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5% w/w) | 20-40 | 80-120 | Batch | 88-96 | 82-95 |
| Catalytic Hydrogenation | Pd/SiO₂ (2% w/w) | 10-30 | 100-140 | Batch | 85-94 | 85-92 |
| Catalytic Hydrogenation | Rh/Al₂O₃ (1% w/w) | 15-35 | 90-130 | Batch | 90-98 | 88-97 |
| Continuous-Flow Reactor | Integrated fluidic module | 1-5 | 60-100 | 0.5-2.0 | 82-94 | 90-97 |
| Continuous-Flow Reactor | Microreactor system | 2-8 | 80-120 | 1.0-5.0 | 86-95 | 85-93 |
| Continuous-Flow Reactor | Tubular flow reactor | 3-10 | 70-110 | 2.0-10.0 | 88-97 | 87-96 |
Economic and Environmental Considerations
Continuous-flow processing offers significant economic advantages over batch manufacturing [39] [40]. Reduced reactor volumes lower capital investment requirements while improving safety through minimized hazardous material inventories [39] [43]. Operating costs decrease due to improved efficiency and reduced waste generation [40] [42].
Flammable;Irritant